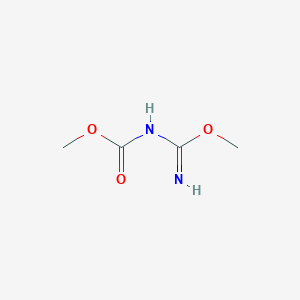

N-METHOXYCARBONYL-O-METHYLISOUREA

説明

Contextualizing N-METHOXYCARBONYL-O-METHYLISOUREA within Carbamic Acid Derivatives

This compound belongs to the broad class of organic compounds known as carbamic acid derivatives. Carbamates are characterized by the presence of a carbamate (B1207046) functional group, which is a key feature of their chemical structure. ontosight.ai This functional group is known for its ability to participate in a diverse range of chemical reactions, rendering it a versatile component in organic chemistry. ontosight.ai

Carbamic acid derivatives have garnered significant attention in recent years due to their chemical and proteolytic stability, their capacity to penetrate cell membranes, and their structural resemblance to a peptide bond, giving them an important role in modern drug discovery. nih.gov The structure of this compound, which incorporates both a carbamate and an isourea moiety, provides it with a unique reactivity profile that is leveraged in various synthetic pathways.

Overview of its Strategic Importance as a Chemical Intermediate in Fine Chemicals

The primary significance of this compound lies in its role as a chemical intermediate. alzchem.com Intermediates are compounds that are produced during a chemical reaction and are then used to synthesize other substances. Fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications. axcentive.com

This compound serves as a crucial starting material or intermediate in the synthesis of pharmaceuticals and agrochemicals. alzchem.comontosight.ai Its bifunctional nature, containing multiple reactive sites, allows for the construction of more complex molecular architectures. The carbamate portion of the molecule can be involved in various coupling and derivatization reactions, while the isourea group can act as a versatile synthon for the introduction of guanidinyl-like functionalities into target molecules. This dual reactivity makes it a valuable tool for medicinal and agricultural chemists in the development of new active ingredients.

Historical Context of Methyl Iminomethoxymethyl Carbamate Development in Chemical Literature

The development of compounds related to this compound, such as methylisourea hydrochloride, has been documented in the chemical literature. Early preparations involved the reaction of cyanamide (B42294) with methanol (B129727) in the presence of hydrogen chloride. orgsyn.org Another approach involved the reaction of dimethyl sulfate (B86663) with urea (B33335). orgsyn.orggoogle.com These foundational synthetic methods for isourea derivatives paved the way for the development of more complex structures like this compound.

Structure

3D Structure

特性

分子式 |

C4H8N2O3 |

|---|---|

分子量 |

132.12 g/mol |

IUPAC名 |

methyl N-(C-methoxycarbonimidoyl)carbamate |

InChI |

InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7) |

InChIキー |

DEZNOFAJXWNMHJ-UHFFFAOYSA-N |

正規SMILES |

COC(=N)NC(=O)OC |

製品の起源 |

United States |

Synthetic Methodologies for N Methoxycarbonyl O Methylisourea

Classical Preparative Routes

Traditional methods for synthesizing N-methoxycarbonyl-O-methylisourea have been well-established, primarily relying on the reaction of O-methylisourea or its precursors with methyl chloroformate.

Synthesis from O-Methylisourea and Methyl Chloroformate

A primary and widely documented method for the preparation of this compound involves the direct reaction of O-methylisourea with methyl chloroformate. This reaction is typically carried out under alkaline conditions. A common procedure involves dissolving O-methylisourea bisulfate in a mixed solvent system, such as chloroform-water or toluene-water, and then adding methyl chloroformate. google.com The reaction proceeds via a condensation mechanism. google.com

The process often starts with the synthesis of O-methylisourea itself, which can be prepared from urea (B33335) and dimethyl sulfate (B86663). googleapis.com An alternative preparation of O-methylisourea hydrochloride involves reacting cyanamide (B42294) with anhydrous methanol (B129727) and hydrogen chloride. orgsyn.org

One specific example of a related synthesis involves cooling a solution of a starting material and then adding methyl chloroformate, followed by the dropwise addition of aqueous sodium hydroxide (B78521). prepchem.com The product is then isolated through extraction and crystallization. prepchem.com

A patent describes a method where O-methylisourea bisulfate and methyl chloroformate are reacted in a mixed solvent under alkaline conditions to produce this compound. google.com This method is noted to improve yield by carefully controlling the amount of water in the mixed solvent to balance product solubility and separation of inorganic salt byproducts. google.com

Table 1: Reaction Parameters for Synthesis from O-Methylisourea and Methyl Chloroformate

| Parameter | Value | Reference |

| Starting Materials | O-Methylisourea bisulfate, Methyl chloroformate | google.com |

| Solvent System | Chloroform-water or Toluene-water | google.com |

| Conditions | Alkaline | google.com |

| Temperature | 0-62 °C (preferred 10-40 °C, most preferred 25-35 °C) | google.com |

| Molar Ratio (O-methylisourea bisulfate:methyl chloroformate) | 1.0 : (1.0 - 1.5) | google.com |

Condensation Reactions Utilizing O-Methylisourea Precursors

The synthesis of this compound often begins with the formation of O-methylisourea from its precursors. O-methylisourea itself is often used in the form of its salt, such as the hydrochloride or sulfate. orgsyn.orgepo.org

One of the initial steps can be the synthesis of O-methylisourea sulfate from O-methylisourea hydrosulfate. google.com This involves reacting O-methylisourea hydrosulfate with sodium hydroxide in methanol. google.com Another approach to obtaining O-methylisourea is through the methylation of urea with dimethyl sulfate. googleapis.com

The synthesis of related compounds, such as N-(methoxycarbonyl)-S-methylisothiourea, provides insight into the condensation reaction. In this synthesis, thiourea (B124793) is first methylated using dimethyl sulfate, and the resulting S-methylisothiourea is then reacted with methyl chloroformate in the presence of a base. prepchem.com This highlights a common strategy of forming the isourea or isothiourea structure first, followed by acylation on the nitrogen atom.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener reagents and reaction conditions.

Utilization of Dimethyl Carbonate as a Greener Carbonylation Agent

Dimethyl carbonate (DMC) has emerged as a promising green alternative to traditional carbonylation agents like phosgene (B1210022) and methyl chloroformate. unive.itresearchgate.net DMC is non-toxic, biodegradable, and can act as both a reagent and a solvent. unive.itresearchgate.net Its use in methoxycarbonylation reactions avoids the formation of corrosive byproducts and large amounts of inorganic salts that require disposal. unive.it

The synthesis of O-methylisourea itself can be made greener by using dimethyl carbonate as the methylating agent for urea in the presence of a catalyst. google.com This method is advantageous due to the safety, ease of use, and economical nature of DMC. google.com

While direct synthesis of this compound using DMC is a key area of interest, related research shows its effectiveness in the methoxycarbonylation of various functional groups. For instance, DMC has been successfully used for the methoxycarbonylation of aromatic nitro compounds to produce carbamates, with the reaction conditions influencing the product distribution. rsc.org This demonstrates the potential of DMC to be a versatile and environmentally benign reagent for syntheses involving methoxycarbonylation.

Comparative Analysis of Environmental Impact of Synthetic Routes

The environmental impact of a synthetic route is a critical factor in modern chemical manufacturing. Traditional methods for synthesizing this compound and related compounds often involve hazardous reagents and produce significant waste.

Traditional Routes: The use of reagents like methyl chloroformate and dimethyl sulfate poses toxicity and corrosivity (B1173158) risks. unive.it These reactions often necessitate the use of stoichiometric amounts of bases, leading to the production of inorganic salts that require disposal, adding to the environmental burden and cost. unive.itresearchgate.net

Green Chemistry Routes: In contrast, synthetic routes employing dimethyl carbonate (DMC) are considered more environmentally benign. unive.it DMC is a non-toxic and biodegradable reagent. researchgate.net When used as a methylating or methoxycarbonylating agent, the byproducts are often just methanol and carbon dioxide, which are less harmful than the inorganic salts produced in classical routes. unive.it The use of DMC aligns with the principles of green chemistry by avoiding toxic chemicals, being more atom-efficient, and reducing waste. unive.it

Table 2: Comparison of Environmental Factors for Different Synthetic Reagents

| Reagent | Advantages | Disadvantages | Environmental Impact | Reference |

| Methyl Chloroformate | Effective for methoxycarbonylation | Toxic, corrosive, produces inorganic salt waste | High | unive.itresearchgate.net |

| Dimethyl Sulfate | Effective for methylation | Toxic, corrosive, produces inorganic salt waste | High | unive.itresearchgate.net |

| Dimethyl Carbonate (DMC) | Non-toxic, biodegradable, acts as reagent and solvent, cleaner byproducts (methanol, CO2) | May require higher temperatures or catalysts | Low | unive.itresearchgate.netresearchgate.net |

Advanced Synthetic Strategies and Optimization

Research into the synthesis of this compound and related compounds continues to evolve, with a focus on improving efficiency, yield, and sustainability.

One patented method for preparing O-methylisourea methyl formate (B1220265) (a synonym for this compound) emphasizes the simplification of the production process. google.com By starting from O-methylisourea hydrosulfate, the method eliminates a separate synthesis step, thereby shortening the production cycle, reducing energy consumption, and lowering costs and environmental pollution. google.com Optimization of the water content in the solvent system was also found to be crucial for maximizing yield. google.com

The use of polymer-supported reagents represents another advanced strategy. For example, a polymer-supported O-methylisourea has been developed for the O-methylation of carboxylic acids. researchgate.net This approach simplifies product purification, as the resin-bound byproduct can be easily removed by filtration. researchgate.net While this specific application is for methylation, the principle of using solid-supported reagents could potentially be adapted for the synthesis of this compound to streamline the process and minimize waste.

Furthermore, the development of novel catalytic systems is an ongoing area of research. For instance, the use of Mo(CO)6 as a promoter in the reductive methoxycarbonylation of nitroarenes with dimethyl carbonate demonstrates how catalysts can enable new and efficient transformations. rsc.org The choice of base in this system was also found to be critical in directing the reaction towards the desired carbamate (B1207046) product. rsc.org Such catalytic strategies could be explored for the direct and efficient synthesis of this compound.

Catalyst Development for Enhanced Yield and Selectivity

The synthesis of this compound from O-methylisourea salts and methyl chloroformate is typically conducted under alkaline conditions. google.com While direct condensation is possible, the development of catalysts to improve reaction efficiency, yield, and selectivity is an area of ongoing interest in synthetic chemistry.

Although specific catalyst systems for the direct N-methoxycarbonylation of O-methylisourea are not extensively documented in publicly available research, the principles of related chemical transformations suggest potential avenues for catalytic enhancement. Phase-transfer catalysis (PTC) is a particularly relevant technique for reactions involving reactants in immiscible phases, such as an aqueous alkaline solution and an organic solvent containing the substrate. nih.gov

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of anionic species from the aqueous phase to the organic phase, where the reaction with the electrophilic reagent occurs. In the context of this compound synthesis, a phase-transfer catalyst could potentially shuttle the deprotonated O-methylisourea anion from the aqueous base to the organic phase to react with methyl chloroformate. This could lead to increased reaction rates and potentially higher yields by improving the contact between the reactants.

Commonly used phase-transfer catalysts in related N-alkylation and N-acylation reactions include:

Tetrabutylammonium bromide (TBAB) researchgate.net

Tetrabutylammonium iodide nih.gov

Tetrabutylammonium hydrogen sulfate nih.gov

Tetrahexylammonium bromide nih.gov

Trioctylmethylammonium chloride (Aliquat 336) nih.gov

The selection of an appropriate phase-transfer catalyst and the optimization of its concentration would be crucial for achieving enhanced performance. Factors such as the lipophilicity of the catalyst's cation and the nature of the counter-ion can significantly influence the catalytic efficiency. While a Chinese patent outlines a method for preparing this compound without the explicit mention of a catalyst, it achieves a high yield, suggesting that under the specified conditions, the reaction proceeds efficiently. google.com However, for industrial-scale production, even a small percentage increase in yield facilitated by a catalyst could be economically significant.

Further research into the application of phase-transfer catalysts or other catalytic systems, such as organocatalysts, could lead to more refined and efficient synthetic routes for this compound.

Reaction Condition Optimization (Temperature, Solvent, Concentration)

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. A patented method provides specific parameters for the synthesis, which involves the reaction of O-methylisourea bisulfate with methyl chloroformate in a mixed solvent system under alkaline conditions. google.com

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound google.com

| Parameter | Optimized Condition | Details |

| Reactant Molar Ratio | 1.0 : (1.0 - 1.5) | Molar ratio of O-methylisourea bisulfate to methyl chloroformate. |

| Temperature | 25-35 °C | The reaction is preferably carried out in this temperature range. |

| Solvent System | Chloroform-water or Toluene-water | A biphasic solvent system is employed. |

| Solvent Volume Ratio | 1:1 (Chloroform:Water) or 1:4 (Toluene:Water) | The ratio of the organic solvent to water is crucial for product solubility and separation of inorganic salts. |

| pH | 8-12 | The reaction is conducted under alkaline conditions, maintained by the addition of a base like sodium hydroxide or potassium hydroxide solution. |

| Reaction Time | 30-60 minutes | The condensation reaction is relatively rapid under these conditions. |

The use of a biphasic solvent system, such as chloroform-water or toluene-water, is a key aspect of this methodology. google.com The aqueous phase contains the alkaline solution necessary for the deprotonation of the O-methylisourea salt, while the organic phase contains the methyl chloroformate. The product, this compound, is soluble in the organic phase. The careful control of the water volume is critical; too much water can lead to a lower yield due to the product's solubility in water, while too little water can make the separation of inorganic salt byproducts difficult. google.com

The temperature is maintained in a relatively narrow range of 25-35 °C, which suggests that the reaction is exothermic and requires some cooling to maintain optimal conditions. google.com The reaction is completed within a short timeframe of 30 to 60 minutes, making it an efficient process. google.com The pH of the reaction mixture is kept in the alkaline range of 8-12 to ensure the deprotonation of the O-methylisourea substrate, which is necessary for its nucleophilic attack on the methyl chloroformate. google.com A reported example using a chloroform-water system at 25-35 °C and a pH of 10 resulted in a yield of 92.50%. google.com

Purification and Isolation Techniques for this compound

Following the completion of the synthesis reaction, the isolation and purification of this compound are crucial steps to obtain a product of high purity. The purification process described in the patent literature involves a liquid-liquid extraction followed by drying of the organic phase. google.com

The general procedure for purification is as follows:

Phase Separation: After the reaction is complete, the mixture is allowed to stand, leading to the separation of the organic and aqueous layers. google.com

Extraction: The aqueous layer is extracted multiple times with the organic solvent (e.g., chloroform) to recover any dissolved product. google.com

Combining Organic Layers: The organic layers from the initial separation and the extractions are combined. google.com

Drying: The combined organic solution is dried using an anhydrous drying agent, such as anhydrous magnesium sulfate, to remove any residual water. google.com

Filtration and Solvent Removal: The drying agent is removed by filtration, and the solvent is subsequently evaporated to yield the final product. google.com

Table 2: Purification and Isolation of this compound google.com

| Step | Technique | Reagent/Solvent | Purpose |

| 1 | Phase Separation | - | To separate the organic product-containing phase from the aqueous phase containing inorganic salts. |

| 2 | Extraction | Chloroform | To maximize the recovery of the product from the aqueous phase. |

| 3 | Drying | Anhydrous magnesium sulfate | To remove dissolved water from the organic solution. |

| 4 | Filtration | - | To remove the solid drying agent. |

| 5 | Solvent Evaporation | - | To isolate the final product. |

The purity of the this compound obtained through this method was reported to be 99.3% as determined by Gas Chromatography (GC). google.com This indicates that the described extraction and drying procedure is effective for isolating a high-purity product. The choice of solvent for extraction is critical and should be one in which the target compound has high solubility while the impurities, primarily inorganic salts, have low solubility. Chloroform is specified in the example, but other non-polar organic solvents could potentially be used. google.com

Chemical Reactivity and Transformation Profile of N Methoxycarbonyl O Methylisourea

General Role as a Reactive Intermediate in Organic Synthesis

N-Methoxycarbonyl-O-methylisourea is widely recognized as a reactive intermediate, a transient species that is formed during a chemical reaction and proceeds to react further to generate the final product. Its utility stems from the presence of the O-alkylisourea moiety, which is analogous to other well-established reactive intermediates used in organic synthesis.

O-Alkylisoureas, in general, are highly reactive compounds employed in various chemical transformations. organic-chemistry.org They are often generated in situ from the reaction of a carbodiimide (B86325) with an alcohol. A significant application of O-alkylisoureas is in the synthesis of esters from carboxylic acids, particularly under mild conditions. researchgate.netsoton.ac.ukorganic-chemistry.org In these reactions, the O-alkylisourea acts as an activating agent for the alcohol, rendering it susceptible to nucleophilic attack by the carboxylate.

Similarly, N-substituted isoureas and their sulfur analogs, isothioureas, are extensively used as guanylating agents. organic-chemistry.orglookchemmall.com These reagents facilitate the introduction of a guanidine (B92328) functionality onto a primary or secondary amine. The guanidine group is a crucial pharmacophore found in numerous biologically active compounds. organic-chemistry.orgsigmaaldrich.com The reactivity of this compound as an intermediate is centered on its ability to act as an electrophile, enabling the introduction of the N-methoxycarbonylguanidinyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions Involving the Iminomethoxymethyl Moiety

The core of this compound's reactivity lies in the iminomethoxymethyl moiety, which is highly susceptible to nucleophilic attack. The central carbon atom of the isourea is electrophilic and is activated by the adjacent nitrogen atoms and the methoxy (B1213986) group. The O-methyl group serves as an effective leaving group, facilitating nucleophilic substitution reactions.

A primary application of this reactivity is in guanylation reactions, where amines act as nucleophiles. The reaction of this compound with a primary or secondary amine leads to the formation of a substituted N-methoxycarbonylguanidine. This transformation is a key step in the synthesis of more complex molecules containing the guanidine functional group. organic-chemistry.orglookchemmall.comresearchgate.net

The general scheme for this nucleophilic substitution is as follows:

R¹R²NH + H₃CO-C(=N-COOCH₃)NH₂ → R¹R²N-C(=N-COOCH₃)NH₂ + CH₃OH

A variety of nucleophiles can potentially react with this compound, leading to a diverse range of products. The following table summarizes some potential nucleophilic substitution reactions.

| Nucleophile (Nu-H) | Product | Product Class |

| Primary Amine (RNH₂) | RNH-C(=N-COOCH₃)NH₂ | N-Substituted Guanidine |

| Secondary Amine (R₂NH) | R₂N-C(=N-COOCH₃)NH₂ | N,N-Disubstituted Guanidine |

| Carboxylic Acid (RCOOH) | RCOO-C(=N-COOCH₃)NH₂ | Acylisourea Derivative |

| Thiol (RSH) | RS-C(=N-COOCH₃)NH₂ | Isothiourea Derivative |

| Hydroxylamine (NH₂OH) | HONH-C(=N-COOCH₃)NH₂ | Hydroxyguanidine Derivative |

These reactions highlight the versatility of this compound as a building block in combinatorial chemistry and targeted synthesis.

Carbamic Acid Functional Group Transformations

The N-methoxycarbonyl group in this compound is an ester of a carbamic acid. Carbamates are well-known protecting groups for amines in organic synthesis due to their general stability and the possibility of selective cleavage under specific conditions.

The transformations involving the carbamic acid functional group in this compound and its derivatives can be categorized into two main types:

Modification of the Ester Group: The methoxy group of the carbamate (B1207046) can be exchanged through transesterification reactions, although this is less common than reactions at the isourea center.

The stability of the N-alkoxycarbonyl group can influence the reactivity of the entire molecule. In related systems, such as N-alkoxycarbonyl pyrroles, this functional group acts as an electron-withdrawing group, which can alter the reactivity of the heterocyclic ring. While a direct analogy has its limits, it suggests that the methoxycarbonyl group in this compound influences the nucleophilicity of the adjacent nitrogen atoms.

Applications of N Methoxycarbonyl O Methylisourea in Advanced Organic Synthesis

Synthesis of Pharmaceutical Intermediates

The reagent plays a crucial role in constructing the core structures of several important pharmaceutical agents, particularly those based on the benzimidazole (B57391) scaffold.

Role in Mebendazole Synthesis

N-Methoxycarbonyl-O-methylisourea, also referred to in technical literature as O-methylisourea methyl formate (B1220265), is a key cyclizing agent in the industrial production of Mebendazole, a broad-spectrum anthelmintic drug. In a common synthesis pathway, it reacts with 3,4-diaminobenzophenone (B196073) in the presence of an acid catalyst. The this compound molecule provides the critical one-carbon unit that undergoes condensation with the two amino groups of the diaminobenzophenone, leading to the formation of the benzimidazole ring system inherent to Mebendazole's structure.

A traditional synthesis method involves reacting the starting materials in a toluene (B28343) solvent with acetic acid, followed by a crystal form transfer using formic acid to yield the desired C crystal form of Mebendazole.

Reaction Parameters for Mebendazole Synthesis

| Parameter | Details |

|---|---|

| Reactants | 3,4-diaminobenzophenone, this compound (as toluene solution) |

| Catalyst/Solvent | Acetic Acid, Formic Acid |

| Initial Reaction Temp. | 35-45°C |

| Initial Reaction Time | 16-17 hours |

| Reflux Temp. | 78-85°C |

| Reflux Time | 6-7 hours |

Application in Febantel Preparation

This compound is a direct precursor in the synthesis of Febantel, another widely used veterinary anthelmintic. One patented method describes the conversion of this compound (referred to as O-methyl isourea methyl carbamate) into an intermediate, O-methyl isourea diamino methyl carbamate (B1207046). google.com This is achieved by reacting it with dimethyl carbonate in a toluene solution. google.com This intermediate is then condensed with 2-amino-5-thiophenyl-(2-methoxy) acetanilide (B955) to produce the final Febantel product. google.com This process avoids the use of more hazardous reagents like methyl chloroformate. google.com

Process for Febantel Intermediate Synthesis

| Step | Process Detail |

|---|---|

| Reactants | This compound (as toluene solution), Dimethyl Carbonate |

| Catalyst | Potassium Carbonate (Salt of wormwood) |

| Solvent | Toluene |

| Reaction | Heated to reflux |

| Reaction Time | 8-16 hours |

| Product | O-methyl isourea diamino methyl carbamate |

Synthesis of Agrochemical Intermediates

This compound is classified as an intermediate for the synthesis of agrochemicals. alzchem.com While specific, large-scale public domain examples are not extensively detailed, the chemistry of isoureas is relevant to the production of certain classes of pesticides. For instance, the related precursor O-methylisourea is used in a multi-step synthesis of the neonicotinoid insecticide Dinotefuran. google.com The reactivity of the isourea functional group makes it a suitable building block for creating the complex molecular structures required for modern crop protection agents, such as sulfonylurea herbicides. nih.govgoogle.com

Use as a "Closed Loop Agent" in Heterocyclic Synthesis

The term "closed loop agent" describes a reagent's function in facilitating a cyclization reaction, where an open-chain molecule is converted into a heterocyclic ring. This compound exemplifies this principle in the synthesis of benzimidazoles.

Benzimidazole Compound Synthesis

The synthesis of Mebendazole serves as a prime example of this compound's role as a closed-loop agent. The starting material, 3,4-diaminobenzophenone, is an open-chain aromatic diamine. The this compound provides the single carbonyl carbon and the associated nitrogen atom that react with the two adjacent amino groups of the diamine. This reaction closes the chain, forming the stable, five-membered imidazole (B134444) ring fused to the benzene (B151609) ring, thus creating the benzimidazole core in a single, efficient step. This type of condensation reaction is fundamental to building many pharmacologically active benzimidazole derivatives.

Development of Other Technical Products

Beyond its well-documented use in pharmaceuticals and its role in agrochemicals, this compound is noted as an intermediate for other technical products. alzchem.com However, specific applications in fields such as metallurgy or advanced materials are not detailed in publicly available scientific literature. alzchem.com Its utility is inferred from its versatile reactivity, which allows for its incorporation into a variety of molecular frameworks.

Mechanistic Investigations of Reactions Involving N Methoxycarbonyl O Methylisourea

Elucidation of Reaction Pathways and Transition States

A complete understanding of the reaction pathways of N-Methoxycarbonyl-O-methylisourea would involve the identification of all elementary steps in its reactions, such as its common use in guanylation reactions with primary and secondary amines. This would include the characterization of any transient intermediates and the determination of the stereochemistry of the products.

Furthermore, the elucidation of transition states would require computational chemistry studies, employing methods such as Density Functional Theory (DFT), to model the geometry and energy of the transition state structures. This would provide insights into the activation energy of the reaction and help to explain the observed reaction rates and selectivity. Currently, such specific computational studies for this compound are not readily found in the literature.

Role of Catalysis in Mechanistic Control

Investigations into the role of catalysis would explore how different catalysts, such as acids, bases, or metal complexes, can influence the rate and outcome of reactions involving this compound. A key aspect would be to understand how a catalyst alters the reaction mechanism, for example, by stabilizing the transition state or by activating the substrate.

Detailed studies would involve systematic screening of various catalysts and reaction conditions, followed by kinetic and spectroscopic analyses to determine the catalytic cycle and the nature of the catalyst-substrate interactions. While the use of bases is often implicated in guanylation reactions, specific studies detailing the catalytic control for this particular reagent are lacking.

Spectroscopic Studies for Intermediate Identification

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose.

NMR Spectroscopy: In-situ NMR monitoring of a reaction involving this compound could allow for the direct observation of the formation and consumption of intermediates.

IR Spectroscopy: Time-resolved IR spectroscopy could be used to detect the characteristic vibrational frequencies of transient species.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) could be employed to detect and characterize charged intermediates.

While general principles of these techniques are well-established, their specific application to identify intermediates in reactions of this compound has not been detailed in accessible research.

Kinetic Analysis of this compound Reactions

Kinetic analysis provides quantitative information about the rates of chemical reactions. For reactions involving this compound, this would involve determining the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants.

Experimental methods for kinetic analysis include monitoring the change in concentration of a reactant or product over time using spectroscopic or chromatographic techniques. The data obtained would be used to determine the reaction order with respect to each reactant and to calculate the rate constant. Furthermore, studying the effect of temperature on the rate constant would allow for the determination of the activation parameters of the reaction, such as the activation energy and the pre-exponential factor. Such detailed kinetic data for this compound is not currently available.

Data Tables

Due to the absence of specific research findings on the mechanistic aspects of this compound reactions, no data tables can be generated at this time.

Computational and Theoretical Chemistry Studies of N Methoxycarbonyl O Methylisourea

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the molecular and electronic structure of a compound. nih.gov For N-methoxycarbonyl-O-methylisourea, these calculations would reveal key structural and electronic descriptors.

The process would involve optimizing the geometry of the molecule to find its lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles define the three-dimensional shape of the molecule. Electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP), are crucial for understanding the molecule's reactivity. The MEP, for instance, can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Calculated Structural Parameters for this compound (Note: This table is a hypothetical representation of data that would be obtained from quantum chemical calculations.)

| Parameter | Value |

|---|---|

| C=N bond length (Å) | 1.28 |

| C-O (methoxy) bond length (Å) | 1.35 |

| C-N (amide) bond length (Å) | 1.38 |

| O-C-N bond angle (°) | 115.0 |

Table 2: Illustrative Calculated Electronic Properties for this compound (Note: This table is a hypothetical representation of data that would be obtained from quantum chemical calculations.)

| Property | Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 6.7 |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ambeed.com By simulating the interactions of this compound with other molecules, such as solvents or reactants, MD can provide insights into its dynamic behavior and reactivity. ambeed.com

For this compound, MD simulations could be used to explore its conformational flexibility, solvation effects, and the initial stages of chemical reactions. For instance, simulations could model the interaction of the isourea with a nucleophile, tracking the trajectories of the interacting molecules to understand the preferred pathways of approach. This is particularly relevant for understanding the stability of O-acylisoureas, which are often transient intermediates that can undergo intramolecular rearrangement. nih.gov

Prediction of Reaction Stereoselectivity and Regioselectivity

Computational methods are invaluable for predicting the outcomes of chemical reactions, particularly in terms of stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for reaction at one site over another).

For this compound, a key reaction of interest would be its behavior as an acylating agent. The O-acylisourea intermediate is known to be highly reactive. nih.gov Quantum chemical calculations could be employed to model the transition states for different reaction pathways, such as acylation of a chiral amine. By comparing the activation energies of the transition states leading to different stereoisomers, one could predict the diastereomeric or enantiomeric excess of the product. Similarly, by mapping the MEP and frontier molecular orbitals, the most likely site of nucleophilic attack on the this compound molecule can be predicted, thus determining the regioselectivity of the reaction.

Structure-Reactivity Relationship Analysis through Computational Methods

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, a structure-reactivity relationship can be established. For example, one could replace the methyl group on the oxygen with other alkyl or aryl groups and compute the resulting impact on the stability of the isourea and its reactivity towards nucleophiles.

This analysis often involves creating a dataset of related compounds and calculating various molecular descriptors for each. These descriptors can then be correlated with experimentally observed reaction rates or equilibrium constants to develop a quantitative structure-activity relationship (QSAR) model. Such a model would be predictive, allowing researchers to design new reagents with tailored reactivity based on the isourea scaffold.

Future Research Directions and Emerging Applications for N Methoxycarbonyl O Methylisourea

Development of Novel Synthetic Utilities

N-Methoxycarbonyl-O-methylisourea is primarily recognized as a guanylating agent, a reagent that introduces a guanidine (B92328) or guanidinyl moiety to a molecule. The development of novel synthetic utilities for this compound is an active area of research, with a focus on its application in more complex chemical transformations such as cascade and multicomponent reactions. These advanced reactions are highly sought after in organic synthesis as they allow for the construction of complex molecular architectures in a more efficient and atom-economical manner.

Researchers are investigating the potential of this compound to participate in sequential reactions where the initial product undergoes further transformations in the same reaction vessel. This approach, known as a cascade or tandem reaction, can significantly reduce the number of synthetic steps, solvent usage, and purification procedures required to obtain a target molecule. The unique reactivity of the isourea functional group presents opportunities for designing novel cascade sequences for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

Furthermore, the application of this compound in multicomponent reactions (MCRs) is a promising avenue. MCRs involve the combination of three or more starting materials in a single reaction to form a product that incorporates portions of all the reactants. The development of MCRs featuring this compound would provide rapid access to diverse libraries of complex molecules, which is invaluable for drug discovery and materials science.

Exploration of Asymmetric Synthesis Methodologies

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The exploration of this compound in enantioselective synthesis is a critical area of future research. While the compound itself is not chiral, its application in reactions that generate chiral centers is of great interest.

Current research efforts are directed towards the development of chiral catalysts that can facilitate the reaction of this compound with prochiral substrates to produce enantiomerically enriched products. This could involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the guanylation reaction or subsequent transformations. The successful implementation of asymmetric methodologies would significantly enhance the value of this compound as a building block for the synthesis of chiral drugs and other high-value chemicals.

Integration into Flow Chemistry and Automated Synthesis

The integration of chemical processes into continuous flow and automated systems represents a paradigm shift in modern chemical manufacturing. These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, higher yields, and the potential for on-demand production.

The adaptation of reactions involving this compound to continuous flow reactors is a key research direction. A recent study on the continuous flow synthesis of the related compound N,O-Dimethyl-N'-nitroisourea highlights the potential of this approach. chemrxiv.org By employing a microreactor system with inline monitoring, researchers were able to optimize the synthesis with a high degree of precision. chemrxiv.org Similar strategies could be applied to reactions with this compound, enabling more efficient and scalable production processes.

Automated synthesis platforms, which combine robotics and computational control, can further accelerate the discovery and optimization of new reactions and synthetic routes. The integration of this compound into these automated workflows would allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for biological evaluation.

Sustainable and Biocatalytic Approaches

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly driving innovation in the chemical industry. Future research on this compound will undoubtedly focus on the development of more sustainable synthetic methods.

This includes the exploration of biocatalysis, the use of enzymes to catalyze chemical reactions. Enzymes operate under mild conditions, are highly selective, and are biodegradable, making them an attractive alternative to traditional chemical catalysts. While specific enzymatic reactions involving this compound have yet to be extensively reported, the potential for developing enzymes that can utilize this compound as a substrate is a promising area for future investigation. This could lead to greener and more efficient routes for the synthesis of guanidine-containing compounds.

Furthermore, research into greener synthesis protocols for this compound itself, as well as its downstream applications, will be crucial. This may involve the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic processes that minimize waste generation.

Q & A

Q. What protocols ensure safe handling of this compound given its potential hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。